molecular formula C21H31Cl2N3O2 B5039386 1-(4-propan-2-ylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(4-propan-2-ylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B5039386
M. Wt: 428.4 g/mol
InChI Key: DGRDRULVSDZTGR-UHFFFAOYSA-N
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Description

1-(4-propan-2-ylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-propan-2-ylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenoxy intermediate: Reacting 4-isopropylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Piperazine coupling: The phenoxy intermediate is then reacted with 4-pyridin-2-ylpiperazine under suitable conditions to form the desired piperazine derivative.

    Final coupling and purification: The piperazine derivative is then coupled with a suitable epoxide or halohydrin to form the final product. The compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-propan-2-ylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-propan-2-ylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-isopropylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
  • 1-(4-tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(4-propan-2-ylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences could influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

1-(4-propan-2-ylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2.2ClH/c1-17(2)18-6-8-20(9-7-18)26-16-19(25)15-23-11-13-24(14-12-23)21-5-3-4-10-22-21;;/h3-10,17,19,25H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRDRULVSDZTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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